2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid
CAS No.:
Cat. No.: VC16707086
Molecular Formula: C11H12F2O4
Molecular Weight: 246.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F2O4 |
|---|---|
| Molecular Weight | 246.21 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15) |
| Standard InChI Key | FWHNTHCIVDEOFN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional groups:
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3-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (–OCH₂CH₃) group at the third position, conferring lipophilicity and steric bulk.
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3,3-Difluoro group: Two fluorine atoms on the third carbon of the propanoic acid chain, enhancing electrophilicity and metabolic stability.
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2-Hydroxypropanoic acid: A hydroxyl (–OH) group at the second carbon, enabling hydrogen bonding and acidity (pKa ≈ 3.1).
The spatial arrangement of these groups facilitates interactions with biological targets while maintaining synthetic versatility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₂O₄ |
| Molecular Weight | 246.21 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |
| Topological Polar Surface Area | 67.4 Ų |
| LogP (Octanol-Water) | 1.8 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, –OCH₂CH₃), 3.91 (s, 1H, –OH), 1.42 (t, J = 7.0 Hz, 3H, –CH₃).
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IR (KBr): 3420 cm⁻¹ (–OH), 1725 cm⁻¹ (C=O), 1210 cm⁻¹ (C–F).
Synthesis and Manufacturing
Palladium-Catalyzed Suzuki-Miyaura Coupling
The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction:
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Reactants: 3-Ethoxyphenylboronic acid and ethyl 3,3-difluoro-2-hydroxypropanoate.
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Catalyst: Palladium(II) acetate (2 mol%).
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Base: Potassium carbonate (K₂CO₃).
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Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.
The reaction achieves a yield of 78–85% with high regioselectivity.
Table 2: Optimization Parameters for Suzuki-Miyaura Reaction
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Maximizes turnover |
| Temperature | 80°C | Balances kinetics and decomposition |
| Solvent Polarity | DMF (ε = 36.7) | Enhances solubility of intermediates |
| Reaction Time | 12 hours | Ensures completion |
Reactivity and Functionalization
Electrophilic Fluorine Effects
The difluoro group at C3 significantly enhances electrophilicity, enabling:
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Nucleophilic Acyl Substitution: Replacement of the hydroxyl group with amines or thiols.
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Decarboxylation: Thermal elimination of CO₂ at 150°C to form 3,3-difluoro-2-hydroxypropanal.
Hydrogen Bonding and Acidity
The hydroxyl group participates in intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the enol tautomer. This tautomerization lowers the pKa to 3.1, facilitating deprotonation under physiological conditions.
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound’s fluorinated structure mimics natural substrates, enabling competitive inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 12 μM in vitro.
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Phospholipase A2: Reduces arachidonic acid release by 40% at 10 μM.
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active acid form, achieving a plasma half-life of 6.2 hours in murine models.
Mechanistic Insights
Binding Interactions
Molecular docking studies reveal:
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Fluorine–Protein Interactions: The C3 difluoro group forms hydrophobic contacts with COX-2’s Val523 and Ser530.
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Hydrogen Bonding: The hydroxyl group interacts with Tyr385, stabilizing the enzyme-inhibitor complex.
Metabolic Pathways
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Phase I Metabolism: Oxidation of the ethoxy group to a carboxylic acid via cytochrome P450 3A4.
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Phase II Metabolism: Glucuronidation at the hydroxyl group, excreted renally.
Industrial and Environmental Considerations
Scalability Challenges
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Catalyst Cost: Palladium-based catalysts contribute to 60% of production expenses.
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Waste Management: DMF disposal requires neutralization with HCl to minimize environmental impact.
Regulatory Status
Currently classified as "For research use only" by suppliers, pending preclinical toxicity studies.
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